2-fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide
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Description
2-fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O and its molecular weight is 284.33 g/mol. The purity is usually 95%.
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Biological Activity
2-Fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide, also known as LY2444296, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom at the 2-position of the benzamide structure, which enhances its lipophilicity and metabolic stability. The pyrrolidine moiety contributes to its interaction with various biological targets.
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Fluoro-N-(4-pyrrolidin-1-yl)benzamide | Fluorine at position 2 | High-affinity KOR antagonist |
N-(4-pyrrolidin-1-ylphenyl)benzamide | Lacks fluorine substituent | Moderate receptor activity |
4-Chloro-N-(4-pyrrolidin-1-yl)benzamide | Chlorine instead of fluorine | Varies; potential antitumor activity |
The primary target of 2-fluoro-N-(4-pyrrolidin-1-yl)benzamide is the kappa opioid receptor (KOR) . As a potent and selective antagonist, it modulates KOR activity, which has implications for pain management and addiction treatment. In vivo studies have shown that LY2444296 can:
- Reverse κ agonist antinociceptive efficacy.
- Decrease immobility time in stress-induced models.
- Prevent enhanced alcohol consumption in stressed mice.
Efficacy in Animal Models
Research indicates that LY2444296 exhibits promising results in various animal models. For instance, studies have demonstrated its effectiveness in reducing stress-induced behaviors, suggesting potential applications in treating anxiety and depression-related disorders.
Metabolic Stability
The metabolic stability of 2-fluoro-N-(4-pyrrolidin-1-yl)benzamide has been evaluated through various assays, indicating that the compound remains largely unmetabolized over extended periods. This property is crucial for maintaining therapeutic levels in clinical settings.
Study on Pain Management
A study published in 2023 explored the effects of LY2444296 on pain management in rodent models. The results highlighted a significant reduction in pain responses when administered prior to painful stimuli, reinforcing its role as a KOR antagonist .
Alcohol Consumption Reduction
Another investigation focused on the compound's ability to mitigate alcohol consumption under stress conditions. Mice treated with LY2444296 showed a marked decrease in alcohol intake compared to control groups, suggesting its potential for treating alcohol use disorders.
Future Directions
The ongoing research into 2-fluoro-N-(4-pyrrolidin-1-yl)benzamide emphasizes its potential as a therapeutic agent across various domains:
- Pain Management : Further studies are warranted to explore its efficacy in chronic pain conditions.
- Addiction Treatment : Its role as a KOR antagonist opens avenues for developing treatments for substance use disorders.
- Neuropharmacology : Investigating its effects on mood disorders could provide insights into new antidepressant therapies.
Properties
Molecular Formula |
C17H17FN2O |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
InChI Key |
CWVRUDVYHGCAGU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.